Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate
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Overview
Description
Preparation Methods
The synthesis of Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate typically involves the reaction of ethyl formate with 2-cyanocyclopent-1-en-1-amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imidoformate group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate can be compared with similar compounds such as:
Ethyl (2-cyanocyclopent-1-en-1-yl)carbamate: Similar structure but with a carbamate group instead of an imidoformate group.
Ethyl (2-cyanocyclopent-1-en-1-yl)acetate: Contains an acetate group instead of an imidoformate group.
Ethyl (2-cyanocyclopent-1-en-1-yl)amine: Features an amine group in place of the imidoformate group.
The uniqueness of this compound lies in its imidoformate group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl N-(2-cyanocyclopenten-1-yl)methanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-12-7-11-9-5-3-4-8(9)6-10/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWXRZUROMVYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(CCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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